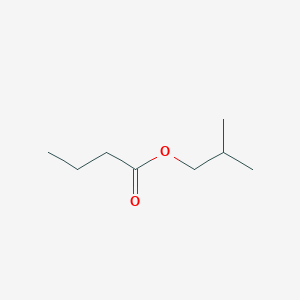

Isobutyl butyrate

Description

Properties

IUPAC Name |

2-methylpropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFNRWTWDWVHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047557 | |

| Record name | Isobutyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweet, fruity, apple-like, pineapple-like odour | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.90 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol, 1 ml in 8 ml 60% alcohol (in ethanol) | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.863 | |

| Record name | Isobutyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-90-2 | |

| Record name | Isobutyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827NDQ0P0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Butyrate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl butyrate (B1204436) (2-methylpropyl butanoate) is an organic ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1][2] This colorless liquid is utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][3] Beyond its sensory applications, isobutyl butyrate serves as a solvent and an intermediate in organic synthesis.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound is the ester formed from the condensation of isobutanol and butyric acid.[5]

| Identifier | Value |

| IUPAC Name | 2-methylpropyl butanoate[5] |

| Synonyms | Isobutyl butanoate, Butanoic acid, 2-methylpropyl ester[5] |

| CAS Number | 539-90-2[6] |

| Molecular Formula | C₈H₁₆O₂[5] |

| Molecular Weight | 144.21 g/mol [5] |

| SMILES | CCCC(=O)OCC(C)C[5] |

| InChI Key | RGFNRWTWDWVHDD-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, pineapple, apple-like | [1] |

| Boiling Point | 157-158 °C | [2][7] |

| Melting Point | -88.07 °C (estimate) | [8] |

| Density | 0.861 g/mL at 25 °C | [2][7] |

| Vapor Pressure | 2.906 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 45.56 °C (114.00 °F) | [1] |

| Solubility in Water | 356.7 mg/L at 25 °C (estimated) | [6] |

| Solubility in Organic Solvents | Soluble in alcohol and fixed oils. Insoluble in glycerin. | [1][6] |

| logP (o/w) | 2.760 | [1] |

| Refractive Index (n20/D) | 1.402 - 1.405 | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory and industrial method for the synthesis of this compound is the Fischer esterification of isobutanol with butyric acid, using a strong acid as a catalyst.[8]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutanol (1 molar equivalent) and butyric acid (1.2 molar equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 5% of the alcohol weight) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 157-158 °C.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is characterized by several key fragments.

| m/z | Putative Ion Fragment |

| 71 | [C₄H₇O]⁺ (Butyryl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~3.8 ppm (d, 2H, -O-CH₂-)

-

~2.2 ppm (t, 2H, -CO-CH₂-)

-

~1.9 ppm (m, 1H, -CH(CH₃)₂)

-

~1.6 ppm (sextet, 2H, -CH₂-CH₃)

-

~0.9 ppm (t, 3H, -CH₂-CH₃)

-

~0.9 ppm (d, 6H, -CH(CH₃)₂)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled spectrum.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~173 ppm (C=O)

-

~70 ppm (-O-CH₂-)

-

~36 ppm (-CO-CH₂-)

-

~28 ppm (-CH(CH₃)₂)

-

~19 ppm (-CH(CH₃)₂)

-

~18 ppm (-CH₂-CH₃)

-

~13 ppm (-CH₂-CH₃)

-

-

Safety Information

This compound is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[10] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[9][10][11][12]

References

- 1. This compound | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl isobutyrate(97-87-0) 1H NMR [m.chemicalbook.com]

- 3. This compound(539-90-2) 1H NMR spectrum [chemicalbook.com]

- 4. Isobutyl isobutyrate(97-85-8) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 539-90-2 [thegoodscentscompany.com]

- 7. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 539-90-2 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. benchchem.com [benchchem.com]

- 12. CN1244538C - Production of isobutyl isobutyrate from isobutyraldehyde by condensation - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Isobutyl Butyrate (B1204436) (CAS 539-90-2)

This technical guide provides a comprehensive overview of isobutyl butyrate (CAS 539-90-2), a butyrate ester with significant applications in the flavor, fragrance, and chemical industries. This document covers its physicochemical properties, synthesis, purification, analytical methods, and safety information, presented in a structured format for easy reference and application in a research and development setting.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a sweet, fruity aroma, often reminiscent of apple, pineapple, or rum.[1][2] It is a versatile compound used as a flavoring agent in food products, a fragrance component in cosmetics, and as a solvent in various industrial applications.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 539-90-2 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [3][4] |

| IUPAC Name | 2-methylpropyl butanoate[4] |

| Synonyms | Isobutyl butanoate, Butyric acid isobutyl ester, 2-Methylpropyl butyrate[1] |

| InChI | InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3 |

| InChIKey | RGFNRWTWDWVHDD-UHFFFAOYSA-N |

| SMILES | CCCC(=O)OCC(C)C |

| FEMA Number | 2187[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[3] |

| Odor | Fruity, apple, pineapple, sweet[1][2] |

| Boiling Point | 156-158 °C[3] |

| Density | 0.861 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.402 - 1.405[3] |

| Solubility | Soluble in ethanol (B145695) and most non-volatile oils; slightly soluble in water[5] |

| Vapor Pressure | 2.91 mm Hg at 25 °C[6] |

| Flash Point | 53.5 °C (open cup)[7] |

Synthesis and Purification

The most common method for synthesizing this compound is the Fischer-Speier esterification of butanoic acid with isobutanol, using an acid catalyst.[6][8]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Butanoic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine one molar equivalent of butanoic acid with an excess (1.5 to 2 molar equivalents) of isobutanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by gas chromatography (GC).[9]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid, and finally with brine to remove residual water.[10]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[10]

-

Filter to remove the drying agent. The resulting crude this compound can be purified further by fractional distillation.

Experimental Protocol: Purification by Fractional Distillation

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

-

Boiling chips

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure the fractionating column is packed to increase the number of theoretical plates for better separation.[11]

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Gently heat the flask. The temperature at the distillation head should be monitored.

-

Collect the fraction that distills at the boiling point of this compound (approximately 156-158 °C).[3][10] Discard any initial lower-boiling fractions which may contain unreacted isobutanol.

-

The purity of the collected fractions should be assessed using analytical methods such as GC.

Analytical Methods

Table 3: Analytical Techniques for this compound

| Technique | Method Details |

| Gas Chromatography (GC) | Column: Non-polar (e.g., HP-5ms) or polar (e.g., DB-WAX).[12] Carrier Gas: Helium or Nitrogen. Detector: Flame Ionization Detector (FID).[7] Oven Program: A temperature gradient can be used, for example, starting at 50°C and ramping up to 250°C.[12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides identification based on the mass spectrum. Key fragments (m/z) include 71, 43, 56, and 57.[13] |

| High-Performance Liquid Chromatography (HPLC) | Method: Reverse Phase (RP).[1] Column: Newcrom R1.[3] Mobile Phase: Acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1][3] |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[14] Its ester functionality allows for various chemical transformations. It is also used as a solvent in coatings and paints due to its low volatility and good solvency power.[3] In the pharmaceutical context, this compound has been identified as a metabolite of the antibiotic rifampicin.[14]

Biological Activity and Signaling Pathways

There is limited specific research on the biological activity and signaling pathways directly modulated by this compound. Much of the available literature focuses on the biological effects of the butyrate ion (from butyric acid and its salts), which is a well-known short-chain fatty acid with roles in gut health, inflammation, and cancer through mechanisms like histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) activation.[15][16][17] The biological effects of the ester, this compound, are not as well-documented and should not be directly extrapolated from studies on the butyrate ion.

Safety and Handling

This compound is a flammable liquid and vapor.[18] It should be handled in a well-ventilated area, away from sources of ignition.[19] It may cause skin and eye irritation.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Key aspects and applications of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. athabascau.ca [athabascau.ca]

- 7. osha.gov [osha.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. benchchem.com [benchchem.com]

- 11. vernier.com [vernier.com]

- 12. benchchem.com [benchchem.com]

- 13. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | Rifampicin metabolite | TargetMol [targetmol.com]

- 15. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. bevital.no [bevital.no]

An In-depth Technical Guide to the Synthesis of Isobutyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for isobutyl butyrate (B1204436), a butyrate ester valued for its characteristic fruity aroma and utilized as a flavoring agent in the food and pharmaceutical industries.[1][2][3] The document delves into the core reaction pathways, presents quantitative data from various catalytic strategies, and offers detailed experimental protocols.

Core Synthesis Mechanisms

The production of isobutyl butyrate is predominantly achieved through three primary routes: Fischer-Speier esterification, enzymatic catalysis, and the Tishchenko reaction. Each method offers distinct advantages regarding reaction conditions, yield, and environmental impact.

Fischer-Speier Esterification

The most traditional and widely applied method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of isobutanol and butyric acid.[4][5] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed.[5][6][7]

The mechanism proceeds through the protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[5][7] Subsequently, the nucleophilic oxygen of isobutanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[5] Following a proton transfer and the elimination of a water molecule, the final ester is formed after deprotonation, regenerating the acid catalyst.[5][7]

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Enzymatic Synthesis using Lipases

An increasingly popular and environmentally benign approach to this compound synthesis is the use of lipases as biocatalysts. This method offers high selectivity and operates under milder reaction conditions, reducing energy consumption and byproduct formation.[8] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), Lipozyme TL IM (Thermomyces lanuginosus), and lipases from Aspergillus niger, are commonly employed.[9][10][11]

The enzymatic synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism.[9][12] In this pathway, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (isobutanol) then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.[13] It has been noted that high concentrations of butyric acid can lead to substrate inhibition and inactivate the enzyme.[12]

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

Tishchenko Reaction

A less common but notable industrial method for producing isobutyl isobutyrate involves the Tishchenko condensation of isobutyraldehyde (B47883). This reaction utilizes an aluminum alkoxide catalyst to convert two molecules of an aldehyde into an ester.[14] While the provided information focuses on isobutyl isobutyrate, the principle can be adapted for other esters. The reaction is typically conducted at low temperatures.[14]

Quantitative Data Summary

The following tables summarize quantitative data for different synthesis methods of butyrate esters, providing a basis for comparison.

Table 1: Enzymatic Synthesis of Butyrate Esters

| Ester | Lipase Source | Substrates | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Isoamyl Butyrate | Thermomyces lanuginosus (immobilized) | Isoamyl alcohol, Butyric acid | Heptane | 45 | 0.83 (50 min) | 96.1 | [11] |

| Isoamyl Butyrate | Lipozyme TL IM (immobilized) | Isoamyl alcohol, Butyric acid | Hexane | N/A | 24 | 95.8 | [10] |

| Butyl Isobutyrate | Novozym SP 435 | n-Butanol, Isobutyric acid | Heptane | 30 | 6 | 56 | [9] |

| Butyl Butyrate | Rhodococcus cutinase (immobilized) | 1-Butanol, Butyric acid | Isooctane | 30 | 24 | ~43 (43 mM) | [13] |

| Ethyl Butyrate | Candida antarctica lipase A (immobilized) | Ethanol, Butyric acid | N/A | 35 | 55 | 90.3 | [8] |

| Butyl Butyrate | E. coli consortium | Glucose | N/A | N/A | N/A | 0.12 g/g glucose | [15] |

Table 2: Chemical Synthesis of Butyrate Esters

| Ester | Catalyst | Substrates | Temp (°C) | Time (h) | Yield (%) | Reference |

| Isobutyl Isobutyrate | Ionic Liquid | Isobutanol, Isobutyric acid | 80 | 3 | 99.8 | [16] |

| Isobutyl Isobutyrate | Aluminum Alkoxide | Isobutyraldehyde | -30 to 20 | 0.5 - 5 | N/A | [14] |

| Methyl Butyrate | Ion Exchange Resin (T-63) | Methanol, Butyric acid | 60 | N/A | ~38 | [17] |

| Ethyl Butyrate | Sulfuric Acid | Ethanol, Butyric acid | N/A | N/A | 55.39 | [18] |

Experimental Protocols

Protocol 1: Fischer Esterification of Isobutanol and Butyric Acid

This protocol is a general representation of a laboratory-scale Fischer esterification.

Materials:

-

Isobutanol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine isobutanol and butyric acid. A molar excess of isobutanol is typically used to drive the reaction equilibrium.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Set up the apparatus for reflux and heat the mixture for a specified time, monitoring the reaction progress via techniques like gas chromatography (GC) or titration.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted butyric acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is adapted from studies on the enzymatic synthesis of similar esters.[11][19]

Materials:

-

Isobutanol

-

Butyric acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., heptane)

-

Shaking incubator or stirred reactor

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a reaction vessel, dissolve isobutanol and butyric acid in an appropriate organic solvent like heptane. Equimolar or optimized molar ratios of the substrates should be used.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 10-40% w/w).[19]

-

If desired, add molecular sieves to adsorb the water produced during the reaction, which can improve the conversion rate.

-

Incubate the mixture at the optimal temperature for the specific lipase (e.g., 30-50°C) with constant agitation.

-

Monitor the formation of this compound over time using GC analysis.

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

-

The immobilized enzyme can be recovered by simple filtration and potentially reused for subsequent batches.

-

The solvent can be removed by rotary evaporation, and the product can be further purified if necessary.

References

- 1. This compound | PCIPL [pciplindia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 11. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN1244538C - Production of isobutyl isobutyrate from isobutyraldehyde by condensation - Google Patents [patents.google.com]

- 15. One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isobutyl isobutyrate synthesis - chemicalbook [chemicalbook.com]

- 17. tandfonline.com [tandfonline.com]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

The Occurrence of Isobutyl Butyrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl butyrate (B1204436) (2-methylpropyl butanoate) is a volatile organic compound recognized for its characteristic sweet, fruity, and ethereal aroma, often reminiscent of pineapple, banana, and rum. This ester plays a significant role in the chemical ecology of plants, contributing to the characteristic scent of flowers and the flavor profile of fruits, thereby mediating interactions with pollinators and seed dispersers. Beyond its natural role, isobutyl butyrate is a valuable compound in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and detailed methodologies for its extraction, identification, and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a variety of plant species, primarily in their fruits and essential oils. The concentration of this ester can vary significantly depending on the plant species, cultivar, stage of ripeness, and environmental conditions. The following tables summarize the available quantitative data for this compound and its isomers in selected plants.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration/Percentage | Analytical Method | Reference |

| Apple (Malus domestica) | Various | Fruit | This compound | Present, contributes to aroma | GC-MS | [1] |

| Banana (Musa spp.) | BaXi, GuangFen No. 1 | Fruit (harvested in March) | This compound | Present | HS-SPME-GC-MS | [2] |

| Brazilian | Fruit (Turning) | Isobutyl isobutyrate | 0.21% (relative content) | HS-SPME-GC-MS | [3][4] | |

| Brazilian | Fruit (Full-Ripening) | Isobutyl isobutyrate | 0.31% (relative content) | HS-SPME-GC-MS | [3][4] | |

| Roman Chamomile (Chamaemelum nobile) | Maroccan | Essential Oil | This compound | 2.0–9.0% | Not specified | [5] |

| Maroccan | Essential Oil | Isobutyl isobutyrate | 3.0–5.0% | Not specified | [5] | |

| Bulgarian | Essential Oil | Isobutyl isobutyrate | 5.86% | GC/MS | [4] | |

| Heracleum persicum | Iranian | Schizocarps Essential Oil | This compound | 0.4% | GC-MS | [6] |

| Mosla chinensis | Not specified | Not specified | This compound | Reported to be present | Not specified | [7] |

| Zieria murphyi | Not specified | Not specified | This compound | Reported to be present | Not specified | [7] |

| Strawberry (Fragaria × ananassa) | Not specified | Fruit (Fresh) | Isobutyl alcohol (precursor) | Present | Not specified | [8][9] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction catalyzed by alcohol acyltransferases (AATs). While the complete pathway has not been elucidated in a single plant species for this specific ester, a putative pathway can be constructed based on known analogous pathways.

The biosynthesis can be divided into three main stages:

-

Formation of the Alcohol Moiety (Isobutanol): Isobutanol is derived from the catabolism of the branched-chain amino acid L-valine through a pathway analogous to the Ehrlich pathway in yeast.[7][10]

-

Formation of the Acyl Moiety (Butyryl-CoA): Butyryl-CoA is an intermediate in the fatty acid biosynthesis and degradation pathways.

-

Esterification: Isobutanol and butyryl-CoA are condensed to form this compound, a reaction catalyzed by an alcohol acyltransferase (AAT).[4]

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The analysis of this compound and other volatile compounds in plant tissues is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and requires minimal sample preparation.

Detailed Protocol for HS-SPME-GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

-

Fresh plant material (e.g., fruit pulp, flower petals) is weighed (typically 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, they may be frozen in liquid nitrogen and ground to a fine powder to increase the surface area for volatile release.

-

An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 2-octanone) is added to each vial for quantification purposes.

-

To enhance the release of volatiles from the matrix, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the aqueous phase.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds. The choice of fiber coating depends on the polarity and volatility of the target analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, the SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the GC column.

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating volatile compounds.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min) to elute the compounds based on their boiling points.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

4. Data Analysis and Quantification:

-

The peaks in the chromatogram are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST/Wiley).

-

The identification is further confirmed by comparing the retention indices of the peaks with those of authentic standards run under the same conditions.

-

Quantification of this compound is achieved by comparing its peak area to the peak area of the internal standard and using a calibration curve generated from standard solutions of this compound of known concentrations.

Experimental Workflow Diagram

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Conclusion

This compound is a naturally occurring ester found in a range of plant species, contributing significantly to their aromatic profiles. Its biosynthesis is intricately linked to primary metabolic pathways, offering potential for biotechnological production. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate identification and quantification of this and other volatile compounds in complex plant matrices. Further research is warranted to expand the quantitative database of this compound across a broader spectrum of plants and to fully elucidate the specific enzymatic and regulatory mechanisms governing its production. This knowledge will be invaluable for applications in food science, perfumery, and the development of natural product-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. studycorgi.com [studycorgi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Use of the valine biosynthetic pathway to convert glucose into isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Cytosolic re-localization and optimization of valine synthesis and catabolism enables inseased isobutanol production with the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Isobutyl Butyrate (B1204436)

Introduction

Isobutyl butyrate (CAS No. 539-90-2), also known as 2-methylpropyl butanoate, is a butyrate ester recognized for its characteristic fruity aroma. It is utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products. Beyond these applications, its role as a solvent and an intermediate in organic synthesis makes a thorough understanding of its physical properties essential for researchers and chemical professionals. This document provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a discussion of the structure-property relationships.

Quantitative Physical Properties

The boiling point and density of a compound are critical parameters for its handling, purification, and application in various chemical processes. Below is a summary of the reported values for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 156 - 158 °C | @ 760 mmHg (Standard Atmospheric Pressure)[1][2][3] |

| 156.90 °C | @ 760.00 mm Hg[4] | |

| 157-158 °C | (literature value)[5][6] | |

| 79.00 - 80.00 °C | @ 50.00 mm Hg[4] | |

| Density | 0.861 g/mL | @ 25 °C (literature value)[3][5][6] |

| 0.86 g/mL | Not specified[1] | |

| 0.858 - 0.863 g/mL | Not specified[7] | |

| 0.861 g/mL | Not specified[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following are standard methodologies for measuring the boiling point and density of a liquid organic compound like this compound.

Boiling Point Determination (OECD Test Guideline 103 / ASTM D1078)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Several methods are recognized for its determination.[6][8][9]

1. Distillation Method: This method is suitable for determining the distillation range of volatile organic liquids.[1][2][5][7][10]

-

Apparatus: A distillation flask, condenser, thermometer, and receiving vessel.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask along with boiling chips.

-

The flask is heated, and the vapor is allowed to pass through the condenser.

-

The temperature is recorded when the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation process.

-

The boiling range is the temperature interval from the initial boiling point to the point where the last of the liquid evaporates. For a pure substance, this range should be narrow.

-

2. Thiele Tube Method: A common and efficient method for determining the boiling point of a small sample.[11][12][13]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is reached when a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Density Determination (OECD Test Guideline 109)

Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[4][14][15]

1. Pycnometer Method:

-

Apparatus: A pycnometer (a glass flask with a specific volume), a high-precision analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature (e.g., 25 °C) and weighed again (m₂). The volume of the pycnometer (V) can be calculated as V = (m₂ - m₁) / ρ_water.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same specific temperature in the water bath and then weighed (m₃).

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

-

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of intermolecular forces, molecular weight, and molecular shape dictates its boiling point and density.

Caption: Logical diagram illustrating the influence of this compound's molecular structure on its boiling point and density.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 5. store.astm.org [store.astm.org]

- 6. laboratuar.com [laboratuar.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

A Technical Guide to the Solubility of Isobutyl Butyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyl butyrate (B1204436) in various organic solvents. Due to its application in flavoring, fragrances, and as a solvent in industrial processes, understanding its solubility profile is critical for formulation development, quality control, and chemical synthesis. This document compiles available solubility data, presents a detailed experimental protocol for determining solubility, and offers a visual workflow for this process.

Core Topic: Isobutyl Butyrate Solubility

This compound (C₈H₁₆O₂) is an ester known for its characteristic fruity odor. Its molecular structure, featuring a nonpolar isobutyl group and a moderately polar ester group, dictates its solubility behavior. Generally, it exhibits good solubility in nonpolar and moderately polar organic solvents, a property attributed to the principle of "like dissolves like."

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various organic solvents based on available data. It is important to note that much of the available information is qualitative. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

| Organic Solvent | Solubility | Temperature (°C) | Observations and Remarks | Source(s) |

| Ethanol | Soluble/Miscible | Not Specified | This compound is reported to be soluble in and miscible with alcohol.[1][2][3] | [1][2][3] |

| 60% Ethanol (in water) | 1 mL in 8 mL | Not Specified | This provides a semi-quantitative measure of its solubility in aqueous ethanol. | [4] |

| Non-volatile Oils / Fixed Oils | Soluble | Not Specified | Described as soluble in most non-volatile and fixed oils. | [1][2][4][5] |

| Diethyl Ether | Miscible | Not Specified | The related compound, butyl butyrate, is noted to be miscible with diethyl ether, suggesting a high probability of miscibility for this compound. | [6] |

| Acetone | Soluble | Not Specified | The structurally similar isobutyl isobutyrate is soluble in acetone. | [7] |

| Glycerol | Insoluble | Not Specified | This compound is reported to be insoluble in the polar polyol, glycerol. | [1][2][4][5] |

Note: The lack of extensive, precise quantitative data (e.g., in g/100mL or mol/L) in the reviewed literature highlights a gap in the publicly available chemical data for this compound.

Experimental Protocols

For researchers needing to determine the precise solubility of this compound in a specific organic solvent for their application, a generalized experimental protocol is provided below. This method is based on standard laboratory procedures for determining liquid-liquid miscibility and solubility.

Protocol: Determination of this compound Solubility in an Organic Solvent

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Calibrated pipettes or burettes

-

Volumetric flasks

-

A series of sealable glass vials or test tubes

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Analytical balance (for quantitative analysis if needed)

-

Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

Procedure:

-

Preparation of Solvent and Analyte: Ensure both the this compound and the organic solvent are of high purity and are degassed if necessary to avoid bubble formation.

-

Qualitative Miscibility Test (Initial Screening):

-

In a clear glass vial, add equal volumes (e.g., 2 mL) of this compound and the selected organic solvent.

-

Seal the vial and vortex or shake vigorously for 1-2 minutes.

-

Allow the mixture to stand and equilibrate at the desired temperature in a constant temperature bath.

-

Visually inspect the mixture for phase separation. A single, clear phase indicates miscibility. The presence of two distinct layers or cloudiness (emulsion) indicates immiscibility or partial miscibility.

-

-

Quantitative Solubility Determination (If Not Miscible):

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

In a series of sealed vials, add a known excess amount of this compound to a known volume or mass of the organic solvent.

-

Place the vials in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved phase to settle.

-

Carefully extract an aliquot of the supernatant (the saturated solution) without disturbing the undissolved layer.

-

Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method, such as gas chromatography.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate the logical and experimental workflows for assessing the solubility of this compound in an organic solvent.

Caption: Logical workflow for assessing solvent compatibility.

Caption: Experimental workflow for solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 539-90-2 [thegoodscentscompany.com]

- 3. This compound | 539-90-2 [chemicalbook.com]

- 4. This compound | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 7. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methylpropyl butanoate (Isobutyl butyrate)

Abstract

This technical guide provides a comprehensive overview of 2-methylpropyl butanoate, commonly known as isobutyl butyrate (B1204436). It is an ester recognized for its characteristic fruity aroma and is utilized extensively in the flavor, fragrance, and pharmaceutical industries.[1][2] This document details the compound's physicochemical properties, synthesis via Fischer-Speier esterification, reaction mechanisms, and analytical protocols for its characterization. All quantitative data, experimental procedures, and logical workflows are presented in a structured format to serve as a practical resource for scientific and development applications.

Chemical Properties and Identification

2-Methylpropyl butanoate is a colorless liquid with a fruity odor, often described as resembling apple, pineapple, or banana.[3] It is a butyrate ester formed from the formal condensation of butanoic acid and isobutanol.[2][4]

Table 1: Physicochemical Properties of 2-Methylpropyl butanoate

| Property | Value | Source |

| IUPAC Name | 2-methylpropyl butanoate | [2] |

| Synonyms | This compound, Isobutyl n-butyrate | [2] |

| CAS Number | 539-90-2 | [2] |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C | |

| Density | ~0.861 g/cm³ at 25°C | |

| Refractive Index | n20/D 1.403 | |

| Solubility | Soluble in ethanol (B145695) and oils; slightly soluble in water. | |

| Vapor Pressure | 2.91 mmHg at 25°C | |

| Flash Point | 114 °F (45.6 °C) |

Synthesis of 2-Methylpropyl butanoate

The most common method for synthesizing 2-methylpropyl butanoate is the Fischer-Speier esterification, an acid-catalyzed reaction between butanoic acid and isobutanol.[5] The reaction is reversible and requires shifting the equilibrium, typically by removing the water produced.[5]

Synthesis Workflow

The overall process involves the reaction of the carboxylic acid and alcohol in the presence of an acid catalyst, followed by neutralization, washing, drying, and purification by distillation.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes the laboratory-scale synthesis of 2-methylpropyl butanoate.

Materials:

-

Butanoic acid (butanoic acid)

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluene sulfonic acid.[6]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvent (e.g., heptane (B126788), optional for azeotropic removal of water)[7]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add butanoic acid (1.0 mol), isobutanol (1.2 mol, slight excess to shift equilibrium), and a suitable solvent like heptane (optional). Assemble a Dean-Stark trap and a reflux condenser on top of the flask.

-

Catalysis: Slowly add the acid catalyst, such as concentrated sulfuric acid (approx. 1-2% of the total reactant weight), to the mixture while stirring.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent (if used) or the alcohol. Continue the reaction until no more water is collected, which typically takes several hours.

-

Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Vent the funnel frequently to release CO₂ gas.

-

Work-up - Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and purify the crude ester by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 157-158 °C.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as GC-MS and NMR spectroscopy.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.

Mechanism Steps: [5]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of butanoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair on the oxygen of isobutanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a stable leaving group.

-

Deprotonation: A water molecule or the conjugate base of the catalyst removes the proton from the remaining carbonyl oxygen to yield the final ester and regenerate the acid catalyst.

Analytical Characterization

The identity and purity of synthesized 2-methylpropyl butanoate are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the compound from impurities and provides a mass spectrum based on its fragmentation pattern, which serves as a molecular fingerprint.

Table 2: Key Mass Fragments for 2-Methylpropyl butanoate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Fragment |

| 71 | 99.99 | [C₄H₇O]⁺ (Butyryl cation) |

| 57 | 21.22 | [C₄H₉]⁺ (Butyl cation) |

| 56 | 45.82 | [C₄H₈]⁺ (Butene radical cation) |

| 43 | 46.33 | [C₃H₇]⁺ (Propyl cation) |

| 41 | 23.65 | [C₃H₅]⁺ (Allyl cation) |

| Data sourced from PubChem CID 10885.[2] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified ester (e.g., 1 µL in 1 mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Instrument Setup:

-

GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detector: Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to 2-methylpropyl butanoate by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks confirm the arrangement of atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylpropyl butanoate

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~0.94 | t | 3H | -CH₂-CH₂-CH₃ |

| H-b | ~1.65 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| H-c | ~2.25 | t | 2H | -CH₂ -CH₂-CH₃ |

| H-d | ~3.85 | d | 2H | -O-CH₂ -CH- |

| H-e | ~1.95 | nonet | 1H | -CH₂-CH (CH₃)₂ |

| H-f | ~0.92 | d | 6H | -CH(CH₃ )₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| C-1 | ~173.5 | C =O | ||

| C-2 | ~36.2 | C H₂-C=O | ||

| C-3 | ~18.5 | C H₂-CH₃ | ||

| C-4 | ~13.7 | C H₃ | ||

| C-5 | ~70.5 | O-C H₂ | ||

| C-6 | ~27.8 | C H(CH₃)₂ | ||

| C-7 | ~19.1 | CH(C H₃)₂ | ||

| Note: Predicted values based on standard chemical shift ranges for esters. Actual values may vary based on solvent and experimental conditions.[8] |

Applications

2-Methylpropyl butanoate is valued for its versatile properties across several industries.

-

Flavor and Fragrance: It is a key component used to impart fruity notes (apple, banana, pineapple) in food products like ice cream and confectionery, as well as in perfumes and cosmetics.[1][2][4]

-

Industrial Solvent: It serves as an effective solvent in coatings, paints, and adhesives due to its favorable solvency and evaporation rate.[1][9][10]

-

Pharmaceutical Formulations: In the pharmaceutical industry, it can be used as an excipient to aid in drug formulation by enhancing solubility.[1]

-

Research and Development: It is used in laboratories as a building block in organic synthesis for creating new compounds.[1]

Safety and Toxicology

Handling 2-methylpropyl butanoate requires adherence to standard laboratory safety protocols. It is a flammable liquid and vapor.[2]

Table 4: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Physical Hazard | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. |

| Health Hazard | Not classified for acute toxicity. May cause skin, eye, and respiratory irritation. | P280: Wear protective gloves/eye protection. |

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

| Data sourced from PubChem and commercial safety data sheets.[2][11] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded there is "no safety concern at current levels of intake when used as a flavouring agent".[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H16O2 | CID 10885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. This compound | PCIPL [pciplindia.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Isobutyl Isobutyrate: Streamlining Supply Chain | Chemical Bull [chemicalbull.com]

- 10. nbinno.com [nbinno.com]

- 11. synerzine.com [synerzine.com]

isobutyl butyrate safety and handling in laboratories

An In-depth Technical Guide to the Safe Handling of Isobutyl Butyrate (B1204436) in Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyl butyrate in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is a flammable liquid that can cause mild skin and eye irritation.[1][2] Vapors may cause respiratory tract irritation.[2][3]

Hazard Statements:

-

H412: Harmful to aquatic life with long-lasting effects.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆O₂ | [1][3][6][7] |

| Molecular Weight | 144.21 g/mol | [1][3][6][7] |

| Appearance | Colorless liquid | [6][7][8] |

| Odor | Fruity, apple/pineapple-like | [8][9] |

| Boiling Point | 156 - 158 °C (312.8 - 316.4 °F) | [1][6][7][8] |

| Flash Point | 46 - 47.2 °C (117.0 °F) Closed Cup | [1][3] |

| Density | 0.858 - 0.863 g/mL at 25 °C | [3][8] |

| Vapor Pressure | 2.91 mm Hg at 25 °C | [1] |

| Vapor Density | 5.0 (Air = 1) | [1][3] |

| Solubility in Water | Insoluble | [1][9] |

| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [3][8] |

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound.

| PPE Category | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields.[1] A face shield may be necessary where splashing is possible.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) are recommended.[3] Wear a lab coat or other suitable protective clothing.[1][3] |

| Respiratory Protection | Generally not required with adequate ventilation.[1] If vapors or aerosols are generated, a suitable respirator must be used.[3][10] |

Logical Relationship: PPE Selection

Caption: PPE selection flowchart for this compound.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] No smoking.[1][3][4]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][4] All equipment must be grounded and bonded.[1][4][11]

-

Avoid contact with skin and eyes and inhalation of vapor or mist.[1][3]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures

Immediate and appropriate response to a spill is crucial to prevent injury and environmental contamination.

Experimental Protocol: Spill Cleanup

A. Small Spills (e.g., <100 mL in a fume hood)

-

Restrict Access: Ensure the spill is contained within the fume hood and does not pose a risk to others in the lab.

-

Personal Protective Equipment: Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Containment: Use an inert absorbent material (e.g., dry clay, sand, vermiculite, or commercial sorbents) to absorb the spill.[1]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste container according to institutional and local regulations.[1]

B. Large Spills (e.g., >100 mL or outside a fume hood)

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[3][5]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish open flames).[3]

-

Personal Protective Equipment: Don appropriate PPE, which may include a respirator in addition to standard lab attire.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Dike the spilled material to prevent it from entering drains or waterways.[1] The product is immiscible with water and will spread on the surface.[1]

-

Absorption: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1]

-

Collection: Once absorbed, use non-sparking tools to collect the material and place it in a designated hazardous waste container.[12]

-

Disposal: Seal the container and dispose of it in accordance with all local, regional, and national regulations.[1] Do not return spilled material to the original container.[1]

Workflow: Accidental Spill Response

Caption: Workflow for responding to an this compound spill.

First Aid Measures

In case of exposure, follow these procedures and seek medical attention.[3] Always show the Safety Data Sheet to the attending medical personnel.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, call a physician.[3] |

| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected area thoroughly with soap and water for several minutes.[1][3] If irritation develops and persists, seek medical attention.[1] |

| Eye Contact | Promptly flush eyes with plenty of water for several minutes, lifting the eyelids.[1] Remove contact lenses if present and easy to do.[1] If irritation persists, get medical attention.[1] |

| Ingestion | DO NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[1][3] Call a physician or poison control center immediately.[1] |

Fire-Fighting Measures

Suitable Extinguishing Media:

Unsuitable Extinguishing Media:

-

Do not use a solid stream of water as it may be ineffective and spread the fire.[3]

Specific Hazards:

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[10][13]

-

Containers may build up pressure and explode if heated.[2][14]

-

Hazardous decomposition products formed under fire conditions include carbon oxides.[3][5]

Fire-Fighting Procedures:

Stability and Reactivity

-

Reactivity: The product is stable and non-reactive under normal conditions of use, storage, and transport.[1]

-

Chemical Stability: Material is stable under normal conditions.[1]

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[1][3] Avoid temperatures exceeding the flash point.[1]

-

Hazardous Decomposition Products: No hazardous decomposition products are known if stored and handled as indicated.[1] Under fire conditions, carbon oxides may be produced.[3]

Toxicological Information

-

Acute Toxicity:

-

Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[1]

-

Do not allow the material to drain into sewers or water supplies.[1][11]

-

Disposal must be in accordance with all applicable local, regional, national, and international regulations.[1][4][11]

-

Empty containers may retain product residue and should be handled as hazardous.[11] Contact a licensed professional waste disposal service.[2][4]

References

- 1. vigon.com [vigon.com]

- 2. breezeipl.com [breezeipl.com]

- 3. aurochemicals.com [aurochemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. elan-chemical.com [elan-chemical.com]

- 12. fishersci.com [fishersci.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectral Data of Isobutyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isobutyl butyrate (B1204436), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Chemical Structure and Properties

-

IUPAC Name: 2-methylpropyl butanoate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for isobutyl butyrate are summarized below.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~2.2 | Triplet | 2H | CH₃-CH₂-CH₂ -COO- |

| ~1.9 | Multiplet | 1H | -O-CH₂-CH (CH₃)₂ |

| ~1.6 | Sextet | 2H | CH₃-CH₂ -CH₂-COO- |

| ~0.9 | Triplet | 3H | CH₃ -CH₂-CH₂-COO- |

| ~0.9 | Doublet | 6H | -O-CH₂-CH(CH₃ )₂ |

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O |

| ~70 | -O-CH₂ -CH(CH₃)₂ |

| ~36 | CH₃-CH₂-CH₂ -COO- |

| ~28 | -O-CH₂-CH (CH₃)₂ |

| ~19 | -O-CH₂-CH(CH₃ )₂ |

| ~18 | CH₃-CH₂ -CH₂-COO- |

| ~13 | CH₃ -CH₂-CH₂-COO- |

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: A small amount of this compound (5-25 mg) is dissolved in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[5]

-

Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane)[5] |